molecular formula C18H18N4O5 B2993442 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone CAS No. 289061-09-2

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone

Cat. No.: B2993442
CAS No.: 289061-09-2
M. Wt: 370.365
InChI Key: NIQPHMMKILZMAX-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone is a complex organic compound that features both a piperazine ring and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitrophenyl 4-phenylpiperazinyl ketone
  • 3,5-Dinitrophenyl 4-(2-chlorophenyl)piperazinyl ketone
  • 3,5-Dinitrophenyl 4-(2-fluorophenyl)piperazinyl ketone

Uniqueness

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

(3,5-dinitrophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-13-4-2-3-5-17(13)19-6-8-20(9-7-19)18(23)14-10-15(21(24)25)12-16(11-14)22(26)27/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPHMMKILZMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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